molecular formula C13H15F2N3OS B6792988 (4-Cyclopropylthiadiazol-5-yl)-(7,7-difluoro-6-methyl-3-azabicyclo[4.1.0]heptan-3-yl)methanone

(4-Cyclopropylthiadiazol-5-yl)-(7,7-difluoro-6-methyl-3-azabicyclo[4.1.0]heptan-3-yl)methanone

Cat. No.: B6792988
M. Wt: 299.34 g/mol
InChI Key: FZLCVGOPLFSXMA-UHFFFAOYSA-N
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Description

(4-Cyclopropylthiadiazol-5-yl)-(7,7-difluoro-6-methyl-3-azabicyclo[410]heptan-3-yl)methanone is a complex organic compound characterized by its unique bicyclic and thiadiazole structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyclopropylthiadiazol-5-yl)-(7,7-difluoro-6-methyl-3-azabicyclo[4.1.0]heptan-3-yl)methanone typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiadiazole ring and the bicyclic structure. Common reagents used in these reactions include cyclopropylamine, difluoromethyl ketone, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Cyclopropylthiadiazol-5-yl)-(7,7-difluoro-6-methyl-3-azabicyclo[4.1.0]heptan-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(4-Cyclopropylthiadiazol-5-yl)-(7,7-difluoro-6-methyl-3-azabicyclo[4.1.0]heptan-3-yl)methanone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (4-Cyclopropylthiadiazol-5-yl)-(7,7-difluoro-6-methyl-3-azabicyclo[4.1.0]heptan-3-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in the biological pathways affected by the compound. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    (4-Cyclopropylthiadiazol-5-yl)-(7,7-difluoro-6-methyl-3-azabicyclo[4.1.0]heptan-3-yl)methanone: can be compared with other thiadiazole and bicyclic compounds, such as:

Uniqueness

The uniqueness of this compound lies in its combined structural features, which may confer unique biological activities and chemical properties not found in other similar compounds.

Properties

IUPAC Name

(4-cyclopropylthiadiazol-5-yl)-(7,7-difluoro-6-methyl-3-azabicyclo[4.1.0]heptan-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F2N3OS/c1-12-4-5-18(6-8(12)13(12,14)15)11(19)10-9(7-2-3-7)16-17-20-10/h7-8H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZLCVGOPLFSXMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCN(CC1C2(F)F)C(=O)C3=C(N=NS3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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